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Compound of Interest

Compound Name:
(4-Aminosulfonylphenyl)boronic

acid

Cat. No.: B1292025 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-

sulfamoylbenzeneboronic acid, a valuable building block in medicinal chemistry and drug

development. This document details the prevalent synthetic route, experimental protocols, and

relevant chemical data to assist researchers in the efficient and safe production of this

compound.

Introduction
4-Sulfamoylbenzeneboronic acid and its derivatives are of significant interest in the

pharmaceutical industry due to their versatile applications as intermediates in the synthesis of

various bioactive molecules. The presence of both a sulfonamide and a boronic acid group

allows for diverse chemical modifications and participation in a range of coupling reactions,

most notably the Suzuki-Miyaura coupling. This guide focuses on the most common and

practical synthetic pathway: the Miyaura borylation of 4-bromobenzenesulfonamide to form the

stable pinacol ester intermediate, followed by hydrolysis to yield the final product.

Synthesis Pathway Overview
The primary route for synthesizing 4-sulfamoylbenzeneboronic acid involves a two-step

process:
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Miyaura Borylation: 4-Bromobenzenesulfonamide is reacted with bis(pinacolato)diboron in

the presence of a palladium catalyst and a base to form 4-sulfamoylphenylboronic acid,

pinacol ester.

Hydrolysis: The pinacol ester is then hydrolyzed to yield the final 4-sulfamoylbenzeneboronic

acid.

This pathway is favored due to the stability of the pinacol ester intermediate, which allows for

easier purification and handling compared to the free boronic acid.
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Caption: General synthesis pathway for 4-sulfamoylbenzeneboronic acid.

Experimental Protocols
Two detailed experimental protocols for the synthesis of the pinacol ester intermediate are

presented below, followed by a general procedure for the hydrolysis to the final product.

Synthesis of 4-Sulfamoylphenylboronic acid, pinacol
ester
Method 1

This method utilizes [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as the catalyst

in a dimethyl sulfoxide (DMSO) solvent system.

Materials:
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Reagent
Molar Mass ( g/mol
)

Quantity (g) Moles (mmol)

4-

Bromobenzenesulfona

mide

236.09 2.00 9.32

Bis(pinacolato)diboron 253.94 2.40 9.32

Potassium acetate 98.14 2.50 24.4

[1,1'-

Bis(diphenylphosphin

o)ferrocene]dichloropa

lladium(II)

816.64 0.22 0.26

Dimethyl sulfoxide

(DMSO)
- 20 mL -

Ethyl acetate (EtOAc) - 30 mL -

Diethyl ether (Et2O) - 50 mL -

Hydrochloric acid (1

M)
- 50 mL -

Dichloromethane

(CH2Cl2)
- 30 mL -

Magnesium sulfate

(MgSO4)
- q.s. -

Procedure:

To a solution of 4-bromobenzenesulfonamide (2.00 g, 9.32 mmol) and bis(pinacolato)diboron

(2.40 g, 9.32 mmol) in DMSO (20 mL), add potassium acetate (2.5 g, 24.4 mmol).

Degas the mixture for 45 minutes.

Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (220 mg, 0.26 mmol).
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Heat the mixture to 90°C for 16 hours.

After cooling, dilute the reaction mixture with EtOAc (30 mL).

Wash the organic layer with water (3 x 30 mL).

Dry the organic layer over MgSO4 and concentrate under vacuum.

Grind the residue with Et2O (50 mL) and HCl (1 M, 50 mL).

Dissolve the resulting solid in CH2Cl2 (30 mL).

Filter through a silica gel pad, washing with Et2O.

Concentrate the filtrate to obtain 4-sulfamoylphenylboronic acid, pinacol ester as a grayish-

white solid.[1]

Yield: 13% (550 mg)[1] Purity: Not specified in the source. ¹H NMR (400 MHz, CDCl₃): δ 7.89-

7.95 (m, 4H), 4.87 (s, 2H), 1.36 (s, 12H)[1]

Method 2

This alternative method employs a different palladium catalyst and solvent, offering a

potentially higher yield.

Materials:

Reagent Molar Mass ( g/mol ) Quantity (g)

4-Bromobenzenesulfonamide 236.09 2000

Bis(pinacolato)diboron 253.94 2250

Potassium acetate 98.14 2700

PdCl₂(dppf)₂ 816.64 11

Diethyl ether - 13500 mL

Isopropyl ether - 6000 mL
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Procedure:

In a reaction vessel, combine 4-bromobenzenesulfonamide (2000 g), bis(pinacolato)diboron

(2250 g), potassium acetate (2700 g), and PdCl₂(dppf)₂ (11 g) in diethyl ether (13500 mL).

Stir and heat the mixture to 85-87°C and maintain for 4-5 hours.

Filter the mixture to recover the catalyst.

Concentrate the filtrate under reduced pressure.

Add isopropyl ether (6000 mL) and stir for 1-2 hours.

Filter the resulting solid, wash with isopropyl ether, and dry to obtain the product.[1]

Yield: 64.8% (116 g)[1] Purity: 96.8% (by HPLC)[1]
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Reaction Setup
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Caption: Experimental workflow for the synthesis of the pinacol ester intermediate.
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Hydrolysis of 4-Sulfamoylphenylboronic acid, pinacol
ester
A general method for the hydrolysis of pinacol boronic esters to their corresponding boronic

acids involves treatment with an acid or silica gel.

General Procedure (Silica Gel Method):

Dissolve the 4-sulfamoylphenylboronic acid, pinacol ester in methanol.

Add silica gel to the solution.

Stir the mixture at room temperature for 24 hours.

Filter the mixture to remove the silica gel.

Evaporate the solvent from the filtrate to obtain the crude 4-sulfamoylbenzeneboronic acid.

Further purification can be achieved by column chromatography on silica gel.[2]

Note: The specific quantities of reagents and solvents for the hydrolysis step will depend on the

scale of the reaction and should be optimized accordingly.

Characterization Data
Compound Molecular Formula

Molecular Weight (
g/mol )

Melting Point (°C)

4-

Sulfamoylbenzenebor

onic acid

C₆H₈BNO₄S 201.01 112-117

Safety Considerations
4-Bromobenzenesulfonamide: Handle with appropriate personal protective equipment (PPE),

including gloves and safety glasses.
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Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-

ventilated fume hood.

Solvents: DMSO, diethyl ether, and ethyl acetate are flammable. Avoid open flames and

ensure proper ventilation.

Hydrochloric Acid: Corrosive. Handle with extreme care, using appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion
The synthesis of 4-sulfamoylbenzeneboronic acid via the Miyaura borylation of 4-

bromobenzenesulfonamide is a robust and scalable method. The isolation of the stable pinacol

ester intermediate facilitates purification and handling. This guide provides detailed protocols

and data to aid researchers in the successful synthesis of this important building block for drug

discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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